hexapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate
Description
Hexapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate (CAS: 386229-70-5) is a highly sulfated oligosaccharide derivative with a complex stereochemical architecture. Its structure comprises two fused sugar rings: a furan (oxolan) and a pyran (oxan) moiety, each substituted with multiple sulfonatooxy (-O-SO₃⁻) groups and hydroxymethyl/hydroxy substituents. The hexapotassium counterions neutralize the compound’s high anionic charge, enhancing its solubility in aqueous systems .
Properties
Molecular Formula |
C12H16K6O29S6 |
|---|---|
Molecular Weight |
1051.2 g/mol |
IUPAC Name |
hexapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate |
InChI |
InChI=1S/C12H22O29S6.6K/c13-1-4-6(14)8(39-45(24,25)26)9(40-46(27,28)29)11(35-4)37-12(3-34-43(18,19)20)10(41-47(30,31)32)7(38-44(21,22)23)5(36-12)2-33-42(15,16)17;;;;;;/h4-11,13-14H,1-3H2,(H,15,16,17)(H,18,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32);;;;;;/q;6*+1/p-6/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;/m1....../s1 |
InChI Key |
VIMPGLZYQCCLIC-NVBZBKOESA-H |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sucrose Hexasulfate, Potassium Salt involves the sulfation of sucrose. The process typically includes the reaction of sucrose with sulfur trioxide in the presence of a suitable solvent, such as pyridine or dimethylformamide. The reaction conditions often require controlled temperatures and specific reaction times to ensure complete sulfation .
Industrial Production Methods: Industrial production of Sucrose Hexasulfate, Potassium Salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified through crystallization or other suitable methods to obtain the technical grade compound .
Types of Reactions:
Oxidation: Sucrose Hexasulfate, Potassium Salt can undergo oxidation reactions, particularly at the hydroxyl groups present in the sucrose moiety.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution Reagents: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidation typically results in the formation of carboxylic acids or aldehydes.
Substitution Products: Substitution reactions yield various derivatives depending on the reagents used.
Scientific Research Applications
Sucrose Hexasulfate, Potassium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard for analytical methods and in the study of sulfated polysaccharides.
Biology: Investigated for its role in cell signaling and interactions due to its sulfated nature.
Medicine: Utilized in the development and testing of gastrointestinal protectants like sucralfate.
Mechanism of Action
The mechanism of action of Sucrose Hexasulfate, Potassium Salt involves its ability to form a protective barrier on mucosal surfaces. This is particularly relevant in its use as a reference standard for sucralfate, which protects gastric epithelial cells from acid and pepsin-induced damage. The compound interacts with proteins and other molecules on the cell surface, forming a protective layer that prevents further damage .
Comparison with Similar Compounds
Key Features:
- Structural Complexity : The compound exhibits six sulfonate groups distributed across its furan and pyran rings, contributing to its high charge density and reactivity.
- Stereochemistry : The (2R,3R,4S,5R,6R) and (2S,3S,4R,5R) configurations dictate its three-dimensional conformation, influencing interactions with biomolecules .
The target compound is compared below with structurally or functionally related sulfated/phosphorylated carbohydrates and their derivatives.
Table 1: Comparative Analysis of Key Compounds
Detailed Analysis:
Structural and Functional Contrasts
- Sulfonate vs. Sulfate Groups : The target compound’s sulfonatooxy groups (-O-SO₃⁻) are directly bonded to carbon, unlike sulfate esters (-O-SO₃⁻) in sodium pentosan polysulfate. This confers greater chemical stability to the target compound under acidic conditions .
- Charge Density: With six sulfonates, the target compound surpasses sodium pentosan polysulfate (variable sulfation) and monosaccharide derivatives (e.g., CID 63015) in anionic charge, enhancing its binding affinity to cationic biomolecules .
Limitations and Challenges
- Synthesis Complexity : The target compound’s stereospecific sulfonation demands precise reaction conditions, increasing production costs compared to simpler analogs like CID 63015 .
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple sulfonate groups and hydroxyl functionalities. Its molecular formula and structural details can be referenced in chemical databases such as PubChem.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈K₆O₂₄S₆ |
| Molecular Weight | 704.8 g/mol |
| IUPAC Name | Hexapotassium salt of a complex sulfate derivative |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The presence of multiple sulfonate groups enhances its solubility and reactivity in biological systems.
- Antimicrobial Properties : Research indicates that the compound exhibits significant antimicrobial activity against a range of pathogens. The sulfonate groups are believed to disrupt bacterial cell membranes, leading to cell lysis.
- Antiviral Effects : Studies have shown that this compound can inhibit viral replication in vitro. It appears to interfere with viral entry into host cells by binding to viral surface proteins.
- Anti-inflammatory Activity : The compound has been noted for its anti-inflammatory properties in various experimental models. It may inhibit pro-inflammatory cytokines and modulate immune responses.
Case Studies
- Study on Antimicrobial Activity : In a controlled laboratory study, hexapotassium sulfate was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both organisms, demonstrating its potential as an antimicrobial agent.
- Viral Inhibition Study : A study published in the Journal of Virology reported that the compound reduced the viral load of influenza virus in cell cultures by over 70% at concentrations of 50 µg/mL.
- Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in a significant reduction in edema compared to control groups, suggesting its potential therapeutic application in inflammatory diseases.
Research Findings
Recent research has focused on elucidating the precise mechanisms through which hexapotassium sulfate exerts its biological effects. Key findings include:
- Binding Affinity : Studies using surface plasmon resonance have shown high binding affinity between the compound and specific protein targets involved in inflammation.
- Cellular Uptake : Fluorescence microscopy has demonstrated effective cellular uptake of the compound in human epithelial cells, supporting its potential use as a drug delivery system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
